2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid
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Overview
Description
2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetyl group, a cyclopropylamino group, and a dichlorophenyl group attached to an acetic acid backbone. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylamine intermediate: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Acetylation: The cyclopropylamine is then acetylated using acetic anhydride to form N-acetylcyclopropylamine.
Coupling with 3,5-dichlorophenylacetic acid: The final step involves the coupling of N-acetylcyclopropylamine with 3,5-dichlorophenylacetic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)propanoic acid
- 2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)butanoic acid
Uniqueness
2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropylamino group and dichlorophenyl moiety contribute to its stability and reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3/c1-7(17)16(11-2-3-11)12(13(18)19)8-4-9(14)6-10(15)5-8/h4-6,11-12H,2-3H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDPOVVIPLQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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